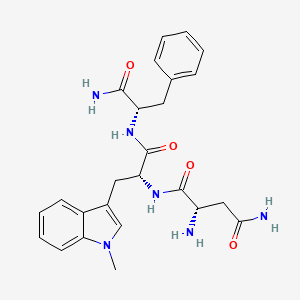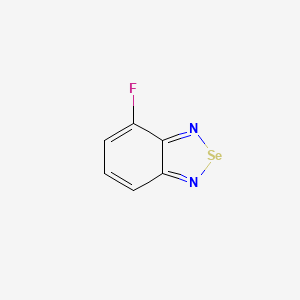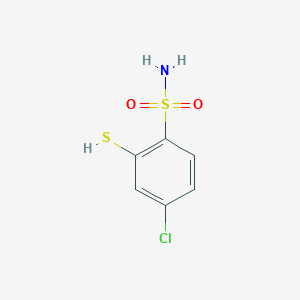
L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- is a complex peptide compound that combines several amino acids, including phenylalanine, asparagine, and tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. Common protecting groups include carbobenzoxy (Cbz) and tert-butoxycarbonyl (Boc). The amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where enzymes like α-amino acid ester acyl transferase are used to catalyze the formation of peptide bonds. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or ester functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in an organic solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- has several applications in scientific research:
Chemistry: Used as a chiral selector in chromatography.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and as an anticancer agent.
Industry: Utilized in the production of sweeteners like aspartame.
Mechanism of Action
The mechanism of action of L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- involves its interaction with specific molecular targets and pathways. For instance, phenylalanine is a precursor for neurotransmitters like dopamine and norepinephrine, which play crucial roles in mood regulation and cognitive functions . Asparagine is involved in protein synthesis and metabolic control .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalaninamide: A simpler compound used as a chiral selector.
L-aspartyl-L-phenylalanine: Known for its use in the production of aspartame.
N-α-(substituted L-aspartyl, L-ornithyl, or L-lysyl)-N-methyl-N-(phenylmethyl)-L-phenylalaninamides: Studied as neurokinin antagonists.
Uniqueness
L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- is unique due to its complex structure, which combines multiple amino acids, each contributing to its diverse range of applications and mechanisms of action.
Properties
CAS No. |
805247-92-1 |
|---|---|
Molecular Formula |
C25H30N6O4 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1-methylindol-3-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C25H30N6O4/c1-31-14-16(17-9-5-6-10-21(17)31)12-20(30-24(34)18(26)13-22(27)32)25(35)29-19(23(28)33)11-15-7-3-2-4-8-15/h2-10,14,18-20H,11-13,26H2,1H3,(H2,27,32)(H2,28,33)(H,29,35)(H,30,34)/t18-,19-,20+/m0/s1 |
InChI Key |
NJYRICDSJRNDPH-SLFFLAALSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




silane](/img/structure/B12522467.png)
![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)


![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)

![3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine](/img/structure/B12522501.png)
![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
![2-[Imino(phenyl)methyl]-5-nitroaniline](/img/structure/B12522506.png)

![3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one](/img/structure/B12522526.png)
![1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522536.png)
